

(Z)-SU14813 effect on ligand-dependent RTK phosphorylation

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378

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An In-depth Technical Guide on the Effect of **(Z)-SU14813** on Ligand-Dependent RTK Phosphorylation

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs).[1][2] RTKs are a family of cell surface receptors that play a critical role in regulating essential cellular processes, including growth, differentiation, metabolism, and motility.[1][3] Upon binding to their specific ligands, RTKs dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domains. This activation initiates a cascade of downstream signaling pathways crucial for normal cellular function.

In many malignancies, RTKs are overexpressed or mutated, leading to constitutive activation and aberrant signaling that drives tumor growth, proliferation, angiogenesis, and metastasis.[1][3] SU14813 was developed to simultaneously inhibit multiple RTKs implicated in oncology, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3).[1][4][5] By binding to the ATP-binding pocket of these kinases, SU14813 effectively blocks their phosphorylation and subsequent downstream signaling.[2] This guide provides a detailed overview of the inhibitory action of SU14813 on ligand-dependent RTK phosphorylation, presenting key quantitative data, experimental methodologies, and the affected signaling pathways.

Data Presentation: Inhibitory Activity of SU14813

The potency of SU14813 has been quantified through both biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect on the isolated kinase domain, while cellular assays assess the inhibitor's efficacy within a biological context, accounting for cell permeability and off-target effects. The 50% inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical Assay IC50 Values for SU14813

Target Kinase	IC50 (nM)	Reference(s)
VEGFR-1	2	[4] [6] [7]
PDGFR β	4	[6] [7] [8]
KIT	15	[6] [7] [8]
VEGFR-2	50	[4] [6] [7] [8]

Biochemical assays were conducted using isolated glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the respective RTKs.[\[4\]](#)

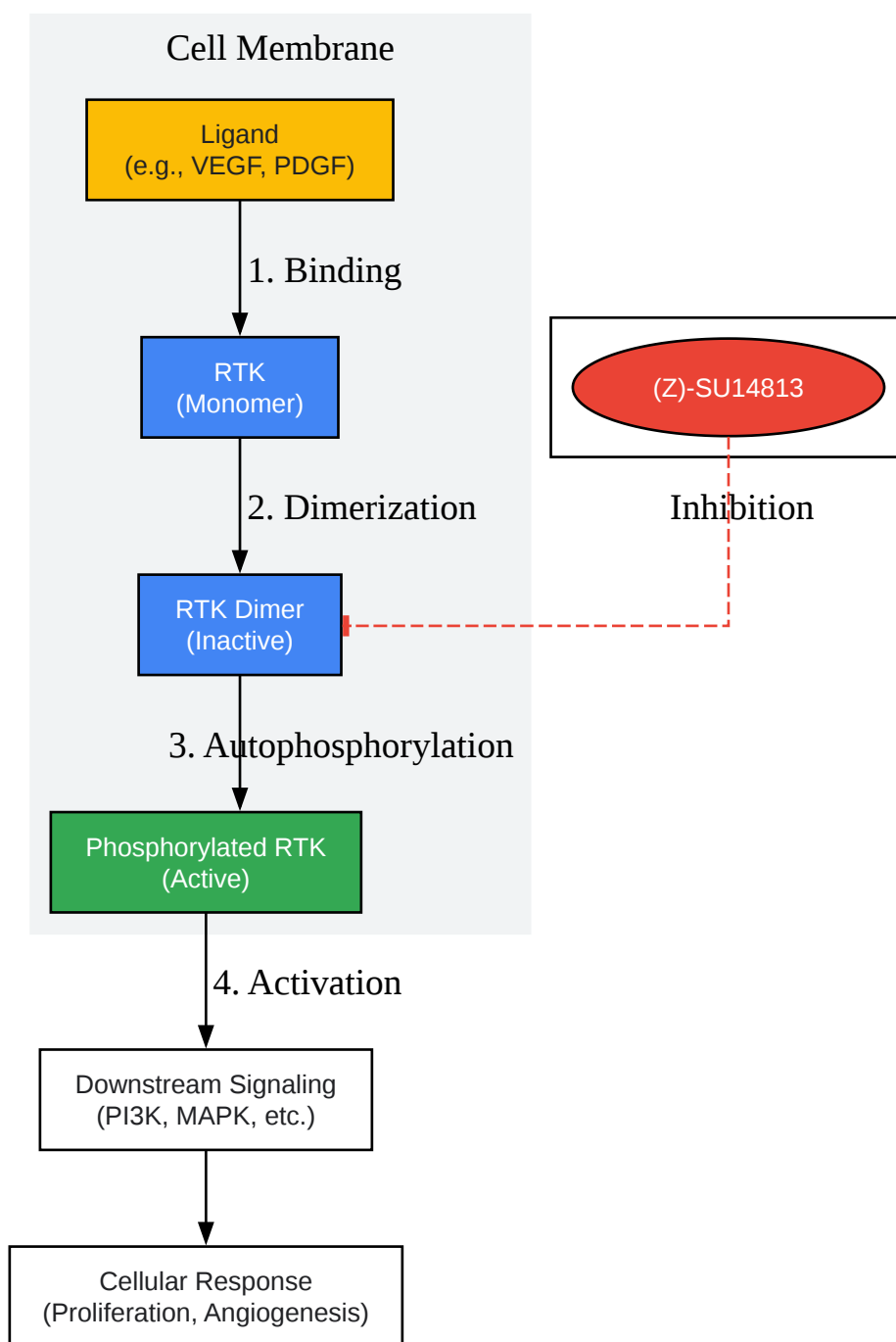
Table 2: Cellular Assay IC50 Values for SU14813

Target Kinase	Cell Line	IC50 (nM)	Reference(s)
VEGFR-2	Porcine Aorta Endothelial Cells	5.2	[4] [8]
PDGFR- β	Porcine Aorta Endothelial Cells	9.9	[4] [8]
KIT	Porcine Aorta Endothelial Cells	11.2	[4] [8]

Cellular assays were performed on cells overexpressing the target human RTKs. The cells were stimulated with the corresponding ligand to induce phosphorylation.[\[4\]](#)

Mechanism of Action and Signaling Pathways

SU14813 exerts its effect by inhibiting the initial step of RTK signaling: autophosphorylation. In a ligand-dependent context, the binding of a growth factor (ligand) induces receptor dimerization, which brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation. SU14813 acts as an ATP-competitive inhibitor, preventing this phosphate transfer and blocking the creation of docking sites for downstream signaling proteins.^[2]

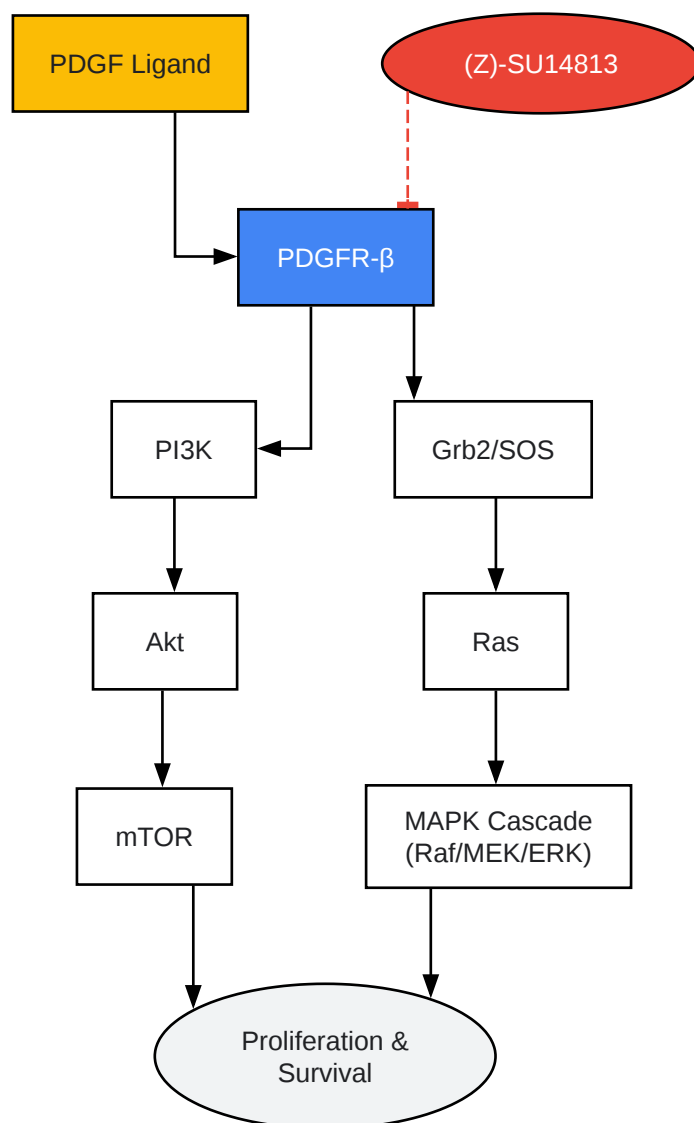


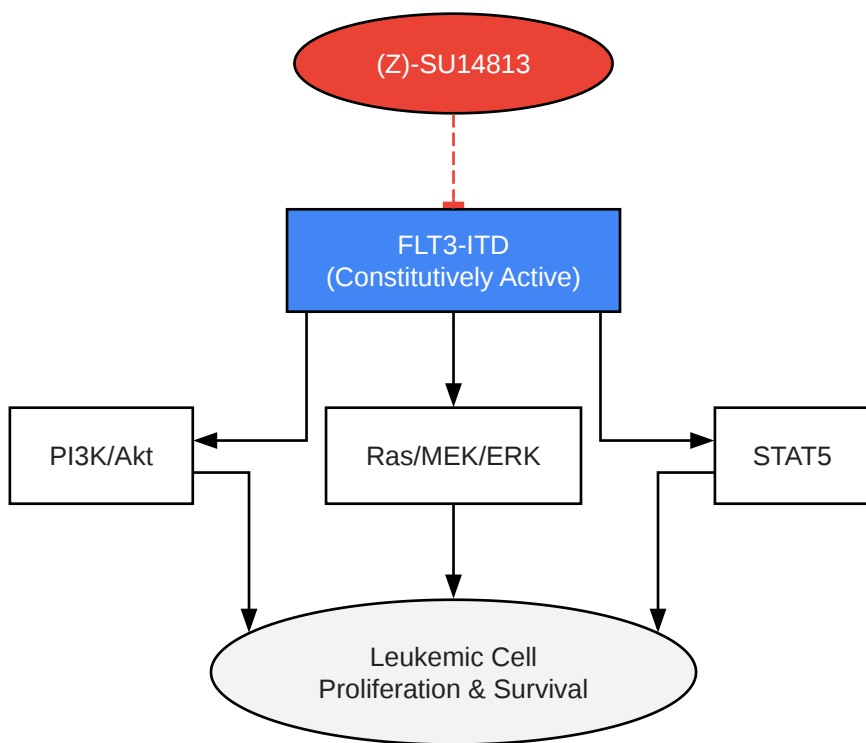
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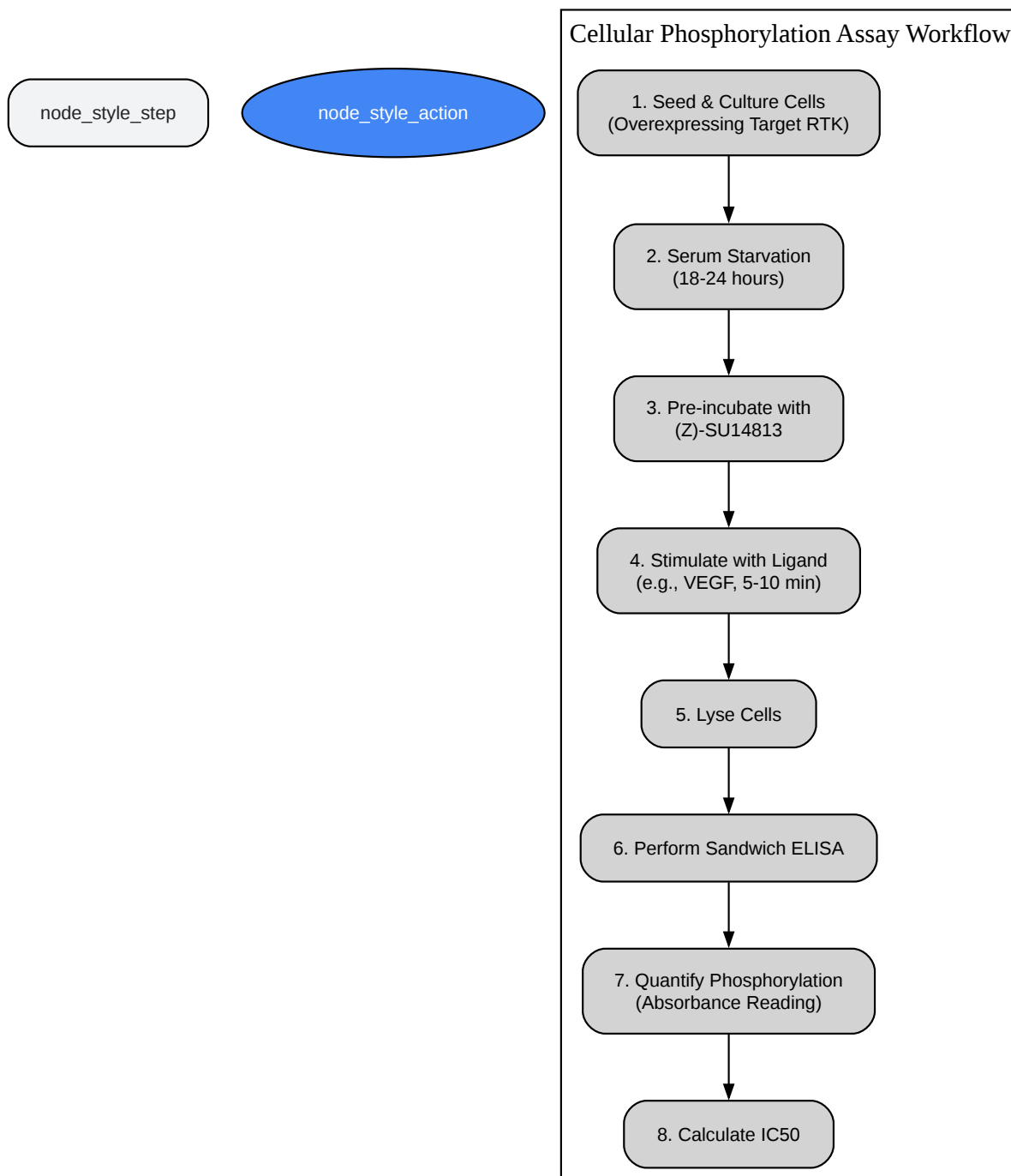
General Mechanism of RTK Inhibition by SU14813.

Key Signaling Pathways Inhibited by SU14813

- **VEGFR-2 Pathway:** Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis. Its inhibition by SU14813 blocks downstream signaling required for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that supply tumors.^{[1][9]}
- **PDGFR- β Pathway:** Platelet-Derived Growth Factor Receptor- β signaling is implicated in cell growth, survival, and migration.^[10] Key downstream cascades include the PI3K/Akt/mTOR and MAPK/ERK pathways.^{[11][12]} Inhibition by SU14813 disrupts these pro-survival and proliferative signals in tumor cells and pericytes.







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